molecular formula C14H13NO2S B7594693 Thiolan-3-yl isoquinoline-1-carboxylate

Thiolan-3-yl isoquinoline-1-carboxylate

Cat. No.: B7594693
M. Wt: 259.33 g/mol
InChI Key: KEHSRYNBWPESLC-UHFFFAOYSA-N
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Description

Thiolan-3-yl isoquinoline-1-carboxylate is a specialized chemical reagent designed for use in pharmaceutical discovery and development. This compound features an isoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a thiolane moiety through a carboxylate linker. The isoquinoline structure is a common pharmacophore present in numerous bioactive molecules and approved drugs, with documented roles in various therapeutic areas . Isoquinoline derivatives have been identified as key structural elements in compounds with a range of biological activities. Scientific literature reports their potential as antitumor, anti-inflammatory, and antimicrobial agents . Specific isoquinoline-1-carboxamides have been studied as inhibitors of targets like potassium voltage-gated channels and mitogen-activated protein kinase 14 (MAPK14), highlighting the value of this chemical scaffold in probing biological pathways and developing new therapeutic candidates . The thiolan-3-yl (tetrahydrothiophen-3-yl) group in this ester may offer unique physicochemical properties and serve as a key intermediate for further synthetic modifications. Researchers can utilize this compound as a critical building block for the construction of more complex molecules, for use in high-throughput screening libraries, or as a precursor in the synthesis of potential enzyme inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to fully characterize the compound and its properties for their specific applications.

Properties

IUPAC Name

thiolan-3-yl isoquinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17-11-6-8-18-9-11)13-12-4-2-1-3-10(12)5-7-15-13/h1-5,7,11H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHSRYNBWPESLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[2,1-a]isoquinoline Carboxylate Derivatives

Key analogs from and include methyl and ethyl esters with varying acyl substituents. Their physicochemical properties highlight the impact of functional groups:

Compound ID Substituent Melting Point (°C) Yield (%) Elemental Analysis (C/H/N/Other) Key Spectral Data
4f 4-Nitrobenzoyl 209–212 70 67.38/3.77/7.48 FT-IR: 1720 cm⁻¹ (C=O)
4g 2,4-Dichlorobenzoyl 205–208 64 63.34/3.29/3.52 (Cl:17.80) ¹H-NMR: δ 8.2–7.2 (Ar)
4h 1-Naphthoyl 162–164 72 79.37/4.87/3.56 ¹³C-NMR: 165 ppm (COO)
4q 4-Methoxybenzoyl 147–149 61 75.20/5.45/3.82 IR: 1685 cm⁻¹ (C=O)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (4f) and dichloro (4g) substituents increase melting points (209–212°C and 205–208°C, respectively), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Aromatic Bulk: Naphthoyl-substituted derivatives (4h, 4i) exhibit lower melting points (162–164°C), suggesting reduced crystallinity from steric hindrance .
  • Methoxy Group (4q): The electron-donating methoxy group lowers the melting point (147–149°C) compared to EWGs, aligning with reduced polarity .

Isoquinoline-1-carboxylate Metal Complexes

describes rhenium(I) complexes of isoquinoline-1-carboxylate, such as [Re(isoquinoline-1-carboxylate)(6)(CO)₃] (10), which exhibits an ESI/MS m/z of 947 [M-H]⁻. Thiolan-3-yl isoquinoline-1-carboxylate may similarly act as a ligand for transition metals, though its chelation behavior remains unexplored in the provided data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Thiolan-3-yl isoquinoline-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling thiolane derivatives (e.g., 3-mercaptothiolane) with activated isoquinoline carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., DMAP) significantly affect reaction efficiency. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
  • Key Variables : Temperature (0–60°C), stoichiometry (1:1.2 molar ratio of nucleophile to electrophile), and reaction time (12–24 hrs).

Q. How is the thiolane ring conformation analyzed in this compound?

  • Methodological Answer : Ring puckering parameters (amplitude q and phase angle φ) are calculated using Cremer-Pople coordinates . X-ray crystallography is the gold standard, with software like SHELXL refining displacement parameters to determine deviations from planarity. For example, a puckering amplitude of q = 0.52 Å and φ = 120° indicates a twisted envelope conformation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify thiolane protons (δ 2.8–3.2 ppm for SCH2_2) and isoquinoline aromatic protons (δ 7.5–8.5 ppm).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 290.0825).
  • IR : Peaks at 1720 cm1^{-1} (ester C=O) and 2550 cm1^{-1} (S-H, if unreacted) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during refinement?

  • Methodological Answer : Use SHELXL's restraints (e.g., DFIX, FLAT) to model disorder. For example, if the thiolane ring shows high thermal motion, apply similarity restraints on bond lengths and angles. Validate with ORTEP-3 to visualize electron density maps and adjust occupancy factors iteratively .
  • Case Study : A study resolved 30% disorder in the thiolane ring by splitting occupancy between two conformers (60:40 ratio), reducing R1_1 from 0.12 to 0.06 .

Q. What strategies optimize bioactivity while minimizing toxicity in derivatives?

  • Methodological Answer :

  • SAR Studies : Modify the isoquinoline moiety (e.g., introduce electron-withdrawing groups at C-5) to enhance binding to cytochrome P450 enzymes.
  • ADMET Screening : Use in vitro assays (e.g., microsomal stability tests) and zebrafish models to assess hepatotoxicity. A derivative with a methyl group at C-3 showed 5× higher IC50_{50} against cancer cells (HT-29) and 2× lower cytotoxicity (LD50_{50} > 500 mg/kg) .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Suzuki-Miyaura couplings. A study achieved 85% yield with Pd(PPh3_3)4_4 in DMSO vs. 45% in THF. Computational modeling (DFT) confirms lower activation energy (ΔG^\ddagger = 18 kcal/mol) in DMSO due to enhanced charge separation .

Data Analysis & Contradictions

Q. How should researchers address conflicting bioactivity data across cell lines?

  • Methodological Answer : Normalize data using Z-score scaling and apply ANOVA with post-hoc Tukey tests. For example, discrepancies in IC50_{50} values (e.g., 10 µM in MCF-7 vs. 25 µM in HeLa) may arise from differences in membrane permeability. Validate via flow cytometry to measure intracellular accumulation .

Q. What statistical methods are recommended for analyzing crystallographic datasets?

  • Methodological Answer : Use the Hamilton R-factor ratio test to compare refinement models. A ΔR1_1 > 5% indicates significant improvement. For twinned data, the Rint_{int} should be < 0.05; if higher, apply twin law refinement in SHELXL .

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